molecular formula C20H31N3O4 B4260059 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

Cat. No.: B4260059
M. Wt: 377.5 g/mol
InChI Key: OWFDWVFSMRXGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives, and its unique structure makes it a promising candidate for drug development.

Mechanism of Action

EPPA exerts its therapeutic effects through multiple mechanisms of action. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. EPPA has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, EPPA has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
EPPA has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters, including acetylcholine and dopamine, in the brain. EPPA has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. In addition, EPPA has been shown to modulate the activity of various cytokines and growth factors, which are involved in inflammation and cell growth.

Advantages and Limitations for Lab Experiments

EPPA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity and yield. EPPA is also stable under various conditions, which makes it suitable for long-term storage. However, EPPA has limited solubility in water, which can make it difficult to use in certain experiments. In addition, EPPA has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of EPPA. One potential direction is to investigate the compound's potential applications in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Another potential direction is to optimize the synthesis of EPPA to improve its solubility and bioavailability. Finally, further studies are needed to elucidate the exact mechanism of action of EPPA and its potential side effects.
Conclusion:
In conclusion, EPPA is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. The compound's unique structure and multiple mechanisms of action make it a promising candidate for drug development. Further studies are needed to fully elucidate the potential applications of EPPA and to optimize its synthesis and formulation.

Scientific Research Applications

EPPA has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EPPA has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In Alzheimer's disease, EPPA has been shown to inhibit the aggregation of amyloid beta protein, which is a hallmark of the disease. In Parkinson's disease, EPPA has been shown to protect dopaminergic neurons from oxidative stress.

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4/c1-3-26-13-7-10-21-19(24)14-17-20(25)22-11-12-23(17)15-16-8-5-6-9-18(16)27-4-2/h5-6,8-9,17H,3-4,7,10-15H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDWVFSMRXGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
Reactant of Route 2
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
Reactant of Route 3
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
Reactant of Route 4
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
Reactant of Route 5
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide
Reactant of Route 6
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide

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